molecular formula C9H10O2 B586964 (R)-(4-Methoxyphenyl)oxirane CAS No. 141433-94-5

(R)-(4-Methoxyphenyl)oxirane

Cat. No.: B586964
CAS No.: 141433-94-5
M. Wt: 150.177
InChI Key: ARHIWOBUUAPVTB-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

®-(4-Methoxyphenyl)oxirane can be synthesized from benzenemethanol, α-(bromomethyl)-4-methoxy-, (αR)- . The synthesis involves the use of a base to deprotonate the alcohol, followed by an intramolecular cyclization to form the epoxide ring. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-(4-Methoxyphenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and chiral auxiliaries may also be employed to improve the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-(4-Methoxyphenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of β-substituted alcohols, amines, or thiols.

Scientific Research Applications

®-(4-Methoxyphenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(4-Methoxyphenyl)oxirane involves its ability to undergo ring-opening reactions with various nucleophiles. The epoxide ring is highly strained, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions in a molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

®-(4-Methoxyphenyl)oxirane can be compared with other similar compounds such as:

    (S)-(4-Methoxyphenyl)oxirane: The enantiomer of ®-(4-Methoxyphenyl)oxirane, which has similar chemical properties but different biological activities due to its chirality.

    ®-(4-Methylphenyl)oxirane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.

    ®-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a methoxy group, which affects its electronic properties and reactivity.

The uniqueness of ®-(4-Methoxyphenyl)oxirane lies in its specific functional groups and chiral nature, which make it a valuable compound in asymmetric synthesis and other specialized applications.

Properties

CAS No.

141433-94-5

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

(2S)-2-(4-methoxyphenyl)oxirane

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

ARHIWOBUUAPVTB-SECBINFHSA-N

SMILES

COC1=CC=C(C=C1)C2CO2

Synonyms

Oxirane, (4-methoxyphenyl)-, (2S)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4.84 g. of sodium hydride (57% mineral oil dispersion) in 70 ml. of dry dimethyl sulfoxide is heated at about 65° C. under argon with stirring for one hour. Dry tetrahydrofuran (75 ml.) is added and the resulting solution is cooled to -5° C. Trimethylsulfonium iodide (19 g., 92.8 mmole) is added very slowly and stirring is continued for about five minutes. A solution of 12.6 g. (92.8 mmole) of p-methoxybenzaldehyde in 120 ml. of tetrahydrofuran is added and the temperature is maintained at -5° C. After addition is completed the mixture is allowed to warm to room temperature, poured into water and extracted with ether. The extract is washed with saturated sodium chloride solution, dried and evaporated to give p-methoxystyrene oxide.
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